5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
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Overview
Description
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the sulfonylation of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine with sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
- 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
- 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives
Uniqueness
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-7-10-8(5-11(6)7)14(9,12)13/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVLCOBPNFLDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=CN12)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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